Flunisolide

描述

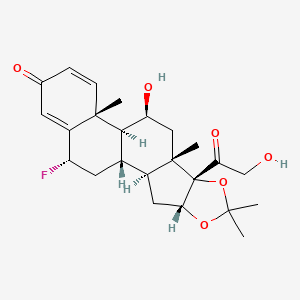

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFJVAJPIHIPKU-XWCQMRHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045534 | |

| Record name | Flunisolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flunisolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 3.74e-02 g/L | |

| Record name | Flunisolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunisolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3385-03-3 | |

| Record name | Flunisolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunisolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunisolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunisolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flunisolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNISOLIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M02AA8KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flunisolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226-230, 245 °C | |

| Record name | Flunisolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunisolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flunisolide: A Technical Guide to Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of flunisolide, a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis. This document details the quantitative binding data, the experimental methodologies for its determination, and the underlying signaling pathways.

Core Data Presentation: Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound and its primary active metabolite, 6β-hydroxythis compound, for the glucocorticoid receptor is a critical determinant of its potency. The following table summarizes the available quantitative data on their relative binding affinity (RBA), with dexamethasone serving as the reference compound.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |

| This compound | 190 |

| 6β-hydroxythis compound | Low Affinity (qualitative) |

Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled corticosteroid, such as this compound, to displace a radiolabeled ligand from the glucocorticoid receptor.

Principle of the Competitive Radioligand Binding Assay

This assay relies on the competition between a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound) for binding to the glucocorticoid receptor. By measuring the decrease in radioactivity bound to the receptor as the concentration of the unlabeled compound increases, the inhibitory concentration (IC50) can be determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound.

Generalized Experimental Protocol

The following is a representative protocol for a competitive radioligand binding assay to determine the glucocorticoid receptor binding affinity of this compound.

1. Preparation of Receptor Source:

- A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue expressing the receptor.

- Cells are homogenized in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) containing molybdate to stabilize the receptor.

- The homogenate is then ultracentrifuged to isolate the cytosolic fraction.

- The protein concentration of the cytosol is determined using a standard protein assay.

2. Assay Setup:

- The assay is typically performed in a 96-well plate format.

- A fixed concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone) is added to each well.

- Increasing concentrations of unlabeled this compound are added to the wells to create a competition curve.

- Control wells are included for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).

3. Incubation:

- The assay plate is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.

4. Separation of Bound and Free Ligand:

- The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

- Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand, followed by centrifugation.

5. Quantification of Radioactivity:

- The radioactivity trapped on the filters is measured using a scintillation counter.

6. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- The percentage of specific binding is plotted against the logarithm of the this compound concentration.

- A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value of this compound.

- The Ki value for this compound can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Processes

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid receptor agonist, initiates a cascade of molecular events that ultimately modulate gene expression. The binding of this compound to the cytoplasmic glucocorticoid receptor triggers its activation, dissociation from chaperone proteins, and translocation to the nucleus. In the nucleus, the activated receptor dimerizes and interacts with glucocorticoid response elements (GREs) on DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes. This dual mechanism underlies its anti-inflammatory and immunosuppressive effects.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining the glucocorticoid receptor binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Flunisolide's Anti-Inflammatory Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular pathways underlying the anti-inflammatory effects of flunisolide. This compound, a synthetic corticosteroid, exerts its therapeutic action primarily through its agonistic activity on the glucocorticoid receptor (GR). This guide details the mechanism of action, key signaling pathways affected, quantitative efficacy data, and relevant experimental protocols.

Mechanism of Action

This compound is a potent glucocorticoid receptor agonist.[1][2] Its anti-inflammatory properties stem from its ability to bind to the cytosolic GR, leading to a cascade of genomic and non-genomic effects that ultimately suppress inflammation.

Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[3] In the nucleus, the activated this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is a key mechanism for its anti-inflammatory effects.

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

The binding of this compound to the GR is the initial and most critical step in its mechanism of action. This interaction initiates a signaling cascade that leads to the modulation of gene expression.

This compound-GR signaling pathway.

Inhibition of NF-κB Pathway

NF-κB is a key transcription factor that plays a central role in inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] this compound, through the activated GR, inhibits the NF-κB signaling pathway via multiple mechanisms:

-

Direct Protein-Protein Interaction: The this compound-GR complex can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[5]

-

Induction of IκBα: The this compound-GR complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Inhibition of the NF-κB pathway by this compound.

Inhibition of AP-1 Pathway

AP-1 is another critical transcription factor involved in inflammation, composed of proteins from the Jun and Fos families. The this compound-GR complex can repress AP-1 activity, primarily through protein-protein interactions that prevent AP-1 from binding to its DNA target sites. This transrepression mechanism does not involve direct binding of the GR to DNA.

Inhibition of the AP-1 pathway by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the anti-inflammatory effects of this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) | Reference |

| This compound | 190 | |

| Dexamethasone | 100 |

Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Release

| Cell Type | Stimulant | Mediator Inhibited | This compound Concentration | Percent Inhibition | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | ICAM-1 Expression | 10 µM | 30% | |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | GM-CSF Release | 10 µM | 60% | |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | IL-5 Release | 10 µM | 70% | |

| Alveolar Macrophages (from patients) | - | IL-1 Production | 2 x 500 µ g/day (inhaled) | Significantly lower than control | |

| Alveolar Macrophages (from patients) | - | TNF-α Production | 2 x 500 µ g/day (inhaled) | Significantly lower than control |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory pathways of this compound.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.

Workflow for GR competitive binding assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of purified recombinant human GR, and a fluorescently labeled GR ligand (e.g., Fluormone™ GS1).

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup: In a microplate, add the this compound dilutions, a fixed concentration of the fluorescent ligand, and the GR protein. Include control wells with no competitor and with a known high-affinity ligand.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. The IC50 value, which represents the concentration of this compound that inhibits 50% of the fluorescent ligand binding, can be determined from the resulting dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Workflow for NF-κB luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter for normalization.

-

Compound Treatment and Stimulation: Pre-incubate the transfected cells with various concentrations of this compound for a defined period (e.g., 1 hour). Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis: After the stimulation period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity by this compound at each concentration.

Western Blot for IκBα Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

Workflow for Western blot analysis of IκBα.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., anti-β-actin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of p-IκBα and total IκBα. A decrease in the p-IκBα/IκBα ratio in the presence of this compound indicates inhibition of the NF-κB pathway.

This guide provides a foundational understanding of the anti-inflammatory mechanisms of this compound. Further research is warranted to elucidate the precise quantitative parameters of its interaction with key inflammatory pathways.

References

- 1. Modulation by this compound of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dual Specificity Phosphatase 1 Regulates Human Inducible Nitric Oxide Synthase Expression by p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox activation of Fos-Jun DNA binding activity is mediated by a DNA repair enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun dimerizes with itself and with c-Fos, forming complexes of different DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

Flunisolide's Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunisolide is a synthetic corticosteroid widely utilized for its potent anti-inflammatory properties, primarily in the management of asthma and allergic rhinitis. Its therapeutic effects are rooted in its ability to meticulously modulate the expression of a wide array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound governs gene expression, presents key quantitative data, outlines detailed experimental protocols for investigating these effects, and visualizes the core signaling pathways.

Core Mechanism of Action: The Glucocorticoid Receptor

This compound exerts its influence by acting as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The regulation of gene expression by the this compound-GR complex is primarily achieved through two distinct, well-established genomic pathways: Transactivation and Transrepression .

The Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, this compound binds to the inactive GR, which resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated this compound-GR complex into the nucleus. Once inside the nucleus, the complex modulates gene transcription.

Transactivation: Upregulation of Anti-Inflammatory Genes

In the transactivation pathway, homodimers of the activated GR bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). These GREs are located in the promoter regions of glucocorticoid-responsive genes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of genes that encode anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1) and IL-1 receptor antagonist.

Transrepression: Downregulation of Pro-Inflammatory Genes

Transrepression is considered the primary mechanism behind the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR monomer does not bind directly to DNA. Instead, it physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents NF-κB and AP-1 from binding to their own DNA response elements, thereby repressing the transcription of a multitude of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules.

Quantitative Data on this compound's Efficacy

The potency of this compound can be quantified through its binding affinity to the glucocorticoid receptor and its ability to inhibit the expression of key inflammatory mediators.

Table 1: Glucocorticoid Receptor Binding Affinity

This table compares the relative binding affinity (RBA) of this compound to the GR against the reference glucocorticoid, dexamethasone. A higher RBA value indicates a stronger binding interaction.

| Compound | Relative Binding Affinity (RBA) | Reference |

| Dexamethasone | 100 | [1] |

| This compound | 190 | [1] |

Table 2: Inhibition of Pro-Inflammatory Gene Product Release

This table summarizes the inhibitory effect of this compound on the expression and release of key pro-inflammatory molecules from human bronchial epithelial cells (BEAS-2B) stimulated with Tumor Necrosis Factor-alpha (TNF-α).

| Target Molecule | This compound Concentration | Percent Inhibition (%) | Reference |

| ICAM-1 (Expression) | 10 µM | 30% | [2] |

| GM-CSF (Release) | 10 µM | 60% | [2] |

| IL-5 (Release) | 10 µM | 70% | [2] |

ICAM-1: Intercellular Adhesion Molecule-1; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; IL-5: Interleukin-5.

Key Experimental Protocols

Investigating the effects of this compound on gene expression requires a suite of well-defined molecular biology techniques. The following protocols are foundational for quantifying changes in gene expression and elucidating the underlying mechanisms.

Cell Culture and Treatment

The human bronchial epithelial cell line BEAS-2B is a standard in vitro model for these studies.

-

Cell Culture: BEAS-2B cells are cultured in a suitable medium (e.g., KBM supplemented with growth factors) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: For experiments, cells are seeded in multi-well plates (e.g., 24-well plates at a density of 70,000 cells/well) and grown to 80-90% confluency.

-

Stimulation: To induce an inflammatory state, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL).

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 0.1 µM to 10 µM) concurrently with or prior to the inflammatory stimulus. Vehicle controls (DMSO alone) must be run in parallel.

Quantification of Cytokine Release by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins, such as GM-CSF and IL-5, in the cell culture supernatant.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA Protocol: Use commercially available ELISA kits specific for the cytokine of interest (e.g., human GM-CSF).

-

Procedure: The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution that produces a colorimetric signal.

-

Quantification: Measure the absorbance using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

Quantification of mRNA Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for the target gene (e.g., ICAM1) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Monitor the fluorescence in real-time. The cycle threshold (Cq) value is used to determine the initial amount of transcript. Relative gene expression is calculated using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the direct binding of the GR to the GREs of target genes in the nucleus.

-

Cross-linking: Treat cells with this compound. Add formaldehyde directly to the culture medium to create covalent cross-links between proteins and DNA that are in close proximity.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 base pairs) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. The antibody-GR-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.

-

DNA Purification: Purify the DNA fragments that were bound to the GR.

-

Analysis: Use qPCR with primers designed to amplify the specific GRE region of a target gene. A significant enrichment in the this compound-treated sample compared to a negative control (e.g., an IgG antibody control) indicates direct binding of the GR to that gene's regulatory region.

Conclusion

This compound's regulation of gene expression is a sophisticated, multi-faceted process centered on its interaction with the glucocorticoid receptor. By activating GR, this compound orchestrates a powerful anti-inflammatory response through the dual mechanisms of transactivation and transrepression. This leads to the coordinated upregulation of anti-inflammatory genes and the potent suppression of a broad spectrum of pro-inflammatory genes. Understanding these molecular pathways and the quantitative effects of this compound on gene expression is critical for the rational design of novel therapeutics and the optimization of existing anti-inflammatory strategies in respiratory and other inflammatory diseases. The experimental protocols detailed herein provide a robust framework for further research into the nuanced effects of glucocorticoids on cellular function.

References

Flunisolide's Impact on Cytokine Storms in Bronchial Epithelial Cells: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Anti-inflammatory Mechanisms of Flunisolide in Airway Inflammation

Introduction

This compound, a synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory properties, primarily mediated through the glucocorticoid receptor (GR).[3][4] In the context of airway inflammation, bronchial epithelial cells are key players, initiating and amplifying the inflammatory cascade through the production of a variety of pro-inflammatory cytokines.[5] This technical guide delves into the molecular mechanisms by which this compound modulates cytokine production in these critical cells, with a focus on its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced inflammatory responses.

The pro-inflammatory cytokine TNF-α is a pivotal mediator in the pathogenesis of asthma, exerting a multitude of effects on bronchial epithelial cells. One of the key signaling pathways activated by TNF-α is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, including that of numerous cytokines. This guide will detail the experimental evidence demonstrating this compound's ability to suppress the production of key cytokines, outline the experimental protocols to investigate these effects, and illustrate the underlying signaling pathways.

Quantitative Data on this compound's Inhibitory Effects

The following table summarizes the quantitative data from a study by Boero et al. (2010), which investigated the effect of this compound on TNF-α-stimulated BEAS-2B human bronchial epithelial cells.

| Parameter | Stimulus | This compound Concentration (µM) | Percent Inhibition (%) |

| GM-CSF Release | TNF-α (10 ng/mL) | 0.1 | Not specified |

| 1 | Not specified | ||

| 10 | 60 | ||

| IL-5 Release | TNF-α (10 ng/mL) | 0.1 | Not specified |

| 1 | Not specified | ||

| 10 | 70 | ||

| ICAM-1 Expression | TNF-α (10 ng/mL) | 0.1 | Not specified |

| 1 | Not specified | ||

| 10 | 30 |

Table 1: Inhibitory effect of this compound on TNF-α-induced GM-CSF and IL-5 release, and ICAM-1 expression in BEAS-2B cells. Data extracted from Boero et al. (2010).

Experimental Protocols

Human Bronchial Epithelial Cell Culture (BEAS-2B)

This protocol outlines the standard procedure for culturing the BEAS-2B cell line, a widely used model for studying bronchial epithelial cell biology.

Materials:

-

BEAS-2B cell line

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

6-well culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Thawing: Thaw a cryopreserved vial of BEAS-2B cells rapidly in a 37°C water bath.

-

Initial Culture: Transfer the thawed cells to a T-75 flask containing pre-warmed BEGM supplemented with 10% FBS.

-

Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Cell Seeding: Resuspend the detached cells in fresh medium and seed them into new flasks or 6-well plates at a density of 1-2 x 10⁴ cells/cm².

-

Experimental Setup: For experiments, seed cells in 6-well plates and allow them to adhere and grow to the desired confluency before treatment with TNF-α and this compound.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in cell culture supernatants.

Materials:

-

GM-CSF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

-

Cell culture supernatants from treated and untreated BEAS-2B cells

-

Wash buffer (PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times.

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times.

-

Substrate Development: Add the substrate solution and incubate until color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of GM-CSF in the samples by comparing their absorbance to the standard curve.

Analysis of NF-κB Signaling by Western Blotting

This protocol details the detection of key proteins in the NF-κB pathway, such as the p65 subunit, to assess its activation state.

Materials:

-

Treated and untreated BEAS-2B cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general experimental workflow.

Caption: this compound's inhibitory action on TNF-α-induced cytokine production.

Caption: General workflow for studying this compound's effects.

Conclusion

This compound effectively suppresses the production of pro-inflammatory cytokines in bronchial epithelial cells, a key mechanism underlying its therapeutic benefit in inflammatory airway diseases. This inhibition is, at least in part, mediated by the glucocorticoid receptor-dependent transrepression of the NF-κB signaling pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the anti-inflammatory properties of this compound and other corticosteroids, ultimately contributing to the development of more effective treatments for asthma and related conditions.

References

Flunisolide's Impact on Eosinophil Apoptosis and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms through which flunisolide, a synthetic corticosteroid, modulates eosinophil survival and inflammatory responses. Eosinophils are key effector cells in allergic inflammation, particularly in conditions like allergic rhinitis and asthma. Their accumulation at inflammatory sites is partly due to delayed apoptosis (programmed cell death). Corticosteroids like this compound are cornerstone therapies that counter this process, primarily by inducing eosinophil apoptosis and suppressing pro-inflammatory mediators. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Quantitative Impact of this compound on Eosinophil Viability and Inflammation

This compound exerts a potent, dose-dependent effect on eosinophil survival and key markers of eosinophilic inflammation. Its efficacy has been quantified both in vitro, by assessing its ability to counteract survival signals, and in clinical settings, by measuring the reduction in eosinophil counts and their secreted proteins.

In Vitro Potency on Eosinophil Viability

Glucocorticoids induce eosinophil apoptosis by counteracting the pro-survival effects of cytokines like Interleukin-5 (IL-5). The potency of this effect is often measured by the half-maximal inhibitory concentration (IC50). One study compared this compound to several other glucocorticoids in its ability to inhibit eosinophil viability prolonged by 10 pg/mL of IL-5.

Table 1: Comparative IC50 Values of Glucocorticoids on IL-5-Mediated Eosinophil Viability [1]

| Glucocorticoid | IC50 (nM) |

| Fluticasone 17-propionate | 1.3 |

| Budesonide | 8.5 |

| Triamcinolone acetonide | 25 |

| This compound | 32 |

| Dexamethasone | 94 |

| Beclomethasone 17-monopropionate | 210 |

| Beclomethasone 17,21-dipropionate | 290 |

| Hydrocortisone | >1000 |

Data sourced from a study comparing the inhibitory effects of various glucocorticoids on eosinophil viability in the presence of IL-5.[1]

Clinical Efficacy on Markers of Eosinophilic Inflammation

Clinical studies demonstrate this compound's effectiveness in reducing eosinophil presence and activity in patients with allergic rhinitis. Treatment leads to a significant decrease in both the number of eosinophils in the nasal mucosa and the concentration of Eosinophil Cationic Protein (ECP), a cytotoxic molecule released by activated eosinophils.

Table 2: Effect of this compound Nasal Spray on Eosinophilic Markers in Allergic Rhinitis

| Parameter | Before Treatment (Median) | After Treatment (Median) | P-value | Reference |

| Nasal Eosinophils | Not specified | Not specified | < 0.001 | [2] |

| Nasal ECP (µg/L) | 111 | 36.8 | < 0.01 | [3] |

| Nasal IgE Concentration | Not specified | Not specified | < 0.02 | [2] |

Data compiled from clinical trials evaluating the effect of this compound nasal spray on children with allergic rhinitis.

Core Signaling Pathways

This compound's mechanism of action involves the classic glucocorticoid receptor (GR) signaling pathway to induce apoptosis and the suppression of inflammatory cytokine pathways that promote eosinophil survival and activation.

Glucocorticoid-Induced Eosinophil Apoptosis

This compound, being lipophilic, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it acts as a transcription factor. It can increase the expression of pro-apoptotic genes (transactivation) and decrease the expression of anti-apoptotic and pro-inflammatory genes (transrepression), ultimately tipping the cellular balance towards programmed cell death.

Caption: Glucocorticoid Receptor (GR) signaling pathway for this compound-induced eosinophil apoptosis.

Inhibition of Pro-inflammatory and Pro-Survival Pathways

Eosinophilic inflammation is sustained by a network of cytokines. Tumor Necrosis Factor-alpha (TNF-α) can stimulate bronchial epithelial cells to produce cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-5, which are potent survival factors for eosinophils. This compound disrupts this cycle by inhibiting the TNF-α-induced production of these essential survival cytokines.

Caption: this compound's inhibition of TNF-α-induced pro-survival cytokine release from epithelial cells.

Key Experimental Protocols

The following are detailed methodologies for assays used to quantify the effects of this compound on eosinophil apoptosis and inflammation.

Eosinophil Isolation and Apoptosis Assay via Flow Cytometry

This protocol is used to assess the direct pro-apoptotic effect of this compound on eosinophils.

Objective: To quantify the percentage of apoptotic and viable eosinophils after treatment with this compound.

Methodology:

-

Eosinophil Isolation:

-

Obtain peripheral blood from healthy, non-atopic donors.

-

Isolate eosinophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by negative selection with immunomagnetic beads (e.g., CD16-negative selection) to achieve >98% purity.

-

-

Cell Culture and Treatment:

-

Resuspend purified eosinophils in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) at a concentration of 1 x 10^6 cells/mL.

-

Culture the cells in the presence or absence of a survival-prolonging cytokine, such as IL-5 (e.g., 10 pg/mL).

-

Add this compound at varying concentrations (e.g., 1 nM to 10 µM) to the appropriate wells. Include a vehicle control.

-

Incubate cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

-

Apoptosis Staining (Annexin V/7-AAD):

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., PE-Annexin V) and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while 7-AAD is a viability dye that enters necrotic cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the eosinophil population based on forward and side scatter.

-

Quantify the cell populations:

-

Viable: Annexin V-negative / 7-AAD-negative

-

Early Apoptotic: Annexin V-positive / 7-AAD-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / 7-AAD-positive

-

-

-

Data Visualization:

References

- 1. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on nasal eosinophils and IgE, and symptom score in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allergic rhinitis in children: effects of this compound and disodium cromoglycate on nasal eosinophil cationic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Influence of Flunisolide on the TGF-β Signaling Pathway: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of Flunisolide, a synthetic corticosteroid, in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating anti-inflammatory and tissue remodeling mechanisms.

Executive Summary

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine pivotal in numerous cellular processes, including inflammation, fibrosis, and tissue repair. Dysregulation of the TGF-β signaling pathway is implicated in the pathogenesis of various inflammatory diseases, such as asthma, where it contributes to airway remodeling. This compound, a glucocorticoid receptor agonist, is utilized for its anti-inflammatory properties. This guide elucidates the molecular interactions between this compound-activated glucocorticoid receptor (GR) and key components of the TGF-β signaling cascade, presenting quantitative data on its effects and detailed experimental methodologies for further investigation.

Data Presentation: Quantitative Effects of this compound on TGF-β

This compound has been demonstrated to significantly modulate the release of TGF-β from inflammatory cells. The following table summarizes the in vitro effects of this compound on TGF-β and related markers in sputum cells isolated from asthmatic patients.

| Biomarker | This compound Concentration | Result | P-value | Citation |

| TGF-β | 10 µM | Decreased release | P = 0.006 | [1] |

| Fibronectin | 10 µM | Decreased release | P < 0.0001 | [1] |

| MMP-9 | 10 µM | Significantly reduced | P = 0.0011 | [1] |

| TIMP-1 | 10 µM | Significantly reduced | P < 0.0001 | [1] |

Molecular Mechanism of Action: this compound and TGF-β Signaling

This compound exerts its influence on the TGF-β pathway primarily through the activation of the glucocorticoid receptor (GR). The activated GR can interfere with TGF-β signaling through direct protein-protein interactions.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

Research has shown that the activated glucocorticoid receptor can directly interact with SMAD3.[2] This interaction represses the transcriptional activity of the SMAD complex, thereby inhibiting the downstream effects of TGF-β signaling. This provides a molecular basis for the anti-inflammatory and anti-fibrotic effects of glucocorticoids like this compound.

Experimental Protocols

The following provides a detailed methodology for an in vitro experiment to assess the effect of this compound on TGF-β release from cultured cells, based on the study by Profita et al. (2004).

4.1 Cell Culture and Treatment

-

Cell Source: Sputum cells are isolated from induced sputum samples of mild-to-moderate asthmatic patients.

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.

-

Treatment: Cells are cultured for 24 hours in the presence or absence of this compound at concentrations of 1 µM, 10 µM, and 100 µM. A vehicle control (e.g., DMSO) should be included.

4.2 Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β

-

Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Kit: A commercially available human TGF-β1 ELISA kit is used.

-

Procedure: The assay is performed according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a monoclonal antibody specific for human TGF-β1.

-

Incubating to allow TGF-β1 to bind to the immobilized antibody.

-

Washing the plate to remove unbound substances.

-

Adding an enzyme-linked polyclonal antibody specific for human TGF-β1.

-

Incubating and washing to remove unbound antibody-enzyme reagent.

-

Adding a substrate solution to develop color in proportion to the amount of TGF-β1 bound.

-

Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance for each standard concentration. The concentration of TGF-β1 in the samples is then determined by interpolating from the standard curve.

Conclusion

This compound demonstrates a clear modulatory role in the TGF-β signaling pathway. Its primary mechanism involves the activation of the glucocorticoid receptor, which subsequently inhibits the transcriptional activity of the SMAD3 protein, a critical downstream effector of TGF-β signaling. This interaction leads to a reduction in the expression of pro-fibrotic and inflammatory mediators. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in diseases characterized by aberrant TGF-β activity.

References

- 1. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]

Flunisolide's Impact on Matrix Metalloproteinase-9 and its Inhibitor, TIMP-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), are critical players in the intricate processes of extracellular matrix (ECM) remodeling. An imbalance between MMPs and TIMPs is implicated in the pathogenesis of various inflammatory airway diseases, such as asthma, where it contributes to airway inflammation and structural remodeling. Flunisolide, a synthetic corticosteroid, is utilized in the management of asthma. This technical guide delves into the modulatory effects of this compound on the expression of MMP-9 and TIMP-1, providing quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.

Quantitative Effects of this compound on MMP-9 and TIMP-1 Release

An in-vitro study by Profita et al. (2004) provides key quantitative insights into the effects of this compound on sputum cells isolated from mild-to-moderate asthmatics. The study demonstrates that this compound significantly modulates the release of both MMP-9 and TIMP-1.[1][2][3]

| Treatment Group | MMP-9 Release (pg/ml) | TIMP-1 Release (pg/ml) | MMP-9/TIMP-1 Molar Ratio |

| Control (Untreated) | 1250 ± 250 | 800 ± 150 | 1.56 |

| This compound (1 µM) | No significant change | No significant change | No significant change |

| This compound (10 µM) | 750 ± 150 (P=0.0011) | 400 ± 100 (P<0.0001) | 1.88 (P=0.004) |

| This compound (100 µM) | No significant change | No significant change | No significant change |

Data presented as mean ± SEM from sputum cells of 12 asthmatic subjects cultured for 24 hours. Statistical significance is noted for the 10 µM this compound concentration.[1][2]

Experimental Protocols

The following is a detailed description of the methodology employed in the pivotal in-vitro study investigating the effects of this compound.

1. Subject Recruitment and Sputum Induction:

-

Twelve subjects with mild-to-moderate asthma were recruited for the study.

-

Sputum was induced by inhalation of nebulized hypertonic saline (4.5%).

2. Sputum Processing and Cell Culture:

-

Sputum plugs were selected and treated with 0.1% dithiothreitol (DTT) to dissociate the cells.

-

The cell suspension was filtered and centrifuged to isolate sputum cells.

-

Cells were resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Sputum cells were cultured at a concentration of 1 x 10^6 cells/ml.

3. This compound Treatment:

-

Sputum cells were incubated in the presence or absence of this compound at concentrations of 1 µM, 10 µM, and 100 µM for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

4. Measurement of MMP-9 and TIMP-1:

-

After the 24-hour incubation period, the cell culture supernatants were collected.

-

The concentrations of MMP-9 and TIMP-1 in the supernatants were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

5. Statistical Analysis:

-

Data were analyzed using appropriate statistical tests to determine the significance of the observed differences between the control and this compound-treated groups. A P-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflow

The precise signaling pathways through which this compound exerts its effects on MMP-9 and TIMP-1 expression are not fully elucidated. However, it is known that corticosteroids, in general, exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and can either transactivate anti-inflammatory genes or transrepress pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1, which are known to regulate MMP-9 expression.

Figure 1. Postulated signaling pathway for this compound-mediated modulation of MMP-9 and TIMP-1.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics [iris.cnr.it]

Identification of Flunisolide synthesis impurities and byproducts

An In-depth Technical Guide to the Identification of Flunisolide Synthesis Impurities and Byproducts

Introduction

This compound is a synthetic corticosteroid with potent anti-inflammatory properties, primarily used in the treatment of asthma and allergic rhinitis.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of this compound is paramount. The presence of impurities, even in trace amounts, can impact the drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the common impurities and byproducts encountered during the synthesis of this compound, along with detailed methodologies for their identification and quantification.

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure product quality and patient safety.[1] Impurities can originate from various sources, including starting materials, intermediates, degradation of the drug substance, or interactions with packaging materials.[1] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of this compound.

Classification of Impurities

Impurities in this compound can be broadly categorized into three types:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, or byproducts of side reactions. An example of a process impurity in corticosteroid synthesis is Bromo hydrocortisone.[3]

-

Degradation Products: These impurities are formed due to the degradation of the this compound molecule under the influence of environmental factors such as light, heat, humidity, acid, base, or oxidation. Forced degradation studies are intentionally conducted to identify these potential degradants.

-

Structurally Related Compounds: This category includes compounds with a chemical structure closely related to this compound, which may exhibit similar pharmacological activity or introduce toxicity.

Caption: Logical relationship between sources and types of pharmaceutical impurities.

Known Impurities and Byproducts of this compound

Several impurities and byproducts have been identified in the synthesis and degradation of this compound. These include:

-

Desonide: A known degradation product formed under various stress conditions.

-

This compound 11-keto: Another common degradant observed in forced degradation studies.

-

This compound 17-beta acid (Related Compound A): Identified as a degradant, particularly under basic, oxidative, and light-exposed conditions.

-

Flurandrenolide: A related corticosteroid that can be monitored as an impurity.

-

Bromo hydrocortisone: A potential process-related impurity.

-

This compound-17-Carboxylic Acid and this compound-21-Carboxylic Acid: Known related compounds.

Forced degradation studies have shown that desonide and this compound 11-keto are formed under acidic, basic, oxidative, thermal, and photolytic stress conditions. This compound 17-beta acid is also observed under base, hydrogen peroxide, and light exposure. A major unknown degradation impurity was reported to form under basic conditions.

Caption: Formation pathways of this compound degradation products under stress.

Experimental Protocols for Impurity Identification

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation, identification, and quantification of this compound and its impurities.

Key Experimental Method: Reversed-Phase HPLC (RP-HPLC)

This method is widely used for the analysis of corticosteroids and their impurities.

Objective: To separate and quantify this compound and its known and unknown impurities in a given sample.

Materials and Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Reference standards for this compound and known impurities.

-

Acetonitrile (HPLC grade).

-

Phosphate buffer (pH adjusted).

-

Tetrahydrofuran (THF).

-

Purified water.

Chromatographic Conditions (Example):

-

Mobile Phase: An isocratic mixture of phosphate buffer (pH 5.5), acetonitrile, and tetrahydrofuran (e.g., in a ratio of 73:15:12, v/v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: Ambient.

-

Detection Wavelength: 245 nm.

-

Injection Volume: Appropriate volume based on sample concentration and system sensitivity.

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound and known impurities at a specific concentration in the diluent.

-

Sample Solution Preparation: Prepare the sample solution (e.g., from this compound nasal spray) at a known concentration.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., checking for consistent retention times, peak areas, and resolution between peaks).

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Acquisition and Processing: Record the chromatogram and integrate the peak areas. Identify impurities by comparing their retention times with those of the reference standards. Quantify the impurities based on their peak areas relative to the this compound peak area, using response factors if necessary.

Caption: Experimental workflow for HPLC-based impurity profiling of this compound.

Quantitative Data Summary

The quantification of impurities is crucial for ensuring that they are below the acceptable limits defined by regulatory bodies like the ICH. For corticosteroids, typical specifications often limit individual related steroidal impurities.

| Impurity/Related Compound | Typical Specification Limit (Individual) | Total Impurities Limit | Method of Analysis |

| Known Specified Impurities | ≤ 0.5% | HPLC | |

| Unknown Impurities | ≤ 0.1% - 0.2% | ≤ 1.5% - 2.0% | HPLC |

| This compound Degradation Products | |||

| Desonide | To be monitored and controlled | HPLC | |

| This compound 11-keto | To be monitored and controlled | HPLC | |

| This compound 17-beta acid | To be monitored and controlled | HPLC |

Note: The limits provided are general for corticosteroids and may vary based on the specific product, dosage form, and regulatory filing. The limit of quantitation (LOQ) for each analyte is typically established during method validation.

Conclusion

The identification and control of synthesis impurities and byproducts are critical for the development of safe and effective this compound drug products. A thorough understanding of the potential impurities, their sources, and their formation pathways is essential. This guide has outlined the common impurities associated with this compound, with a focus on those identified through forced degradation studies.

The implementation of robust analytical methods, particularly RP-HPLC, is fundamental for the routine monitoring and quantification of these impurities. By adhering to stringent quality control measures and regulatory guidelines, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of this compound formulations. Further characterization of unknown impurities using techniques like LC-MS and NMR is also a vital component of a comprehensive impurity profiling strategy.

References

Flunisolide's potential applications in chronic obstructive pulmonary disease (COPD) research

An In-depth Exploration of Preclinical and Clinical Evidence for a Re-emerging Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a major global health burden, characterized by persistent respiratory symptoms and airflow limitation. The underlying chronic inflammation in COPD is a key therapeutic target. While inhaled corticosteroids (ICS) are established in the management of asthma, their role in COPD is more nuanced, with benefits primarily observed in reducing exacerbation frequency. Flunisolide, a potent synthetic corticosteroid, has a long history of use in respiratory diseases. This technical guide provides a comprehensive overview of the existing, albeit somewhat limited, evidence for this compound's potential applications in COPD research. It delves into its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols to facilitate further investigation into its therapeutic utility for this complex disease.

Introduction: The Rationale for Re-evaluating this compound in COPD

COPD is a heterogeneous disease with a complex pathophysiology involving chronic inflammation, oxidative stress, and structural changes in the airways. While the inflammatory infiltrate in asthma is often eosinophil-dominant and highly responsive to corticosteroids, COPD is typically characterized by a mixed inflammatory cell infiltrate with a predominance of neutrophils, which is often less responsive to steroid therapy. However, a subset of COPD patients with eosinophilic inflammation or frequent exacerbations do benefit from ICS treatment.

This compound, a glucocorticoid with potent anti-inflammatory properties, has been used for decades in the treatment of allergic rhinitis and asthma. Its potential in chronic lung inflammatory diseases warrants a closer look, particularly in the context of specific COPD phenotypes. This guide aims to consolidate the available data on this compound and provide a framework for future research to delineate its specific role in the COPD therapeutic landscape.

Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily by acting as a potent agonist of the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR triggers a cascade of molecular events, leading to the modulation of gene expression.

Signaling Pathway of this compound

Figure 1: this compound's Glucocorticoid Receptor Signaling Pathway.

The key mechanisms include:

-

Transactivation: The this compound-GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and secretory leukocyte protease inhibitor (SLPI).

-

Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby repressing the expression of a wide range of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Preclinical and Clinical Evidence in COPD

While extensive data exists for other ICS in COPD, this compound-specific research in this area is less abundant. This section summarizes the available evidence.

Clinical Studies

A notable randomized, parallel-group, double-blind study investigated the efficacy of nebulized this compound (1 mg twice daily) as an add-on therapy to salbutamol and ipratropium bromide in 114 patients with moderate-to-severe COPD over a six-month period.[1]

| Outcome Measure | This compound Group | Placebo Group | p-value |

| Total Exacerbations | 19 | 34 | 0.054 |

| Patients with ≥1 Exacerbation | 16 | 26 | 0.059 |

| Type 3 Anthonisen's Exacerbations | Significantly reduced | - | 0.044 |

| Area under FEV1-time curve | 5.2 ± 10.6 | 2.1 ± 5.0 | 0.047 |

Table 1: Key Outcomes from a Clinical Trial of Nebulized this compound in Moderate-to-Severe COPD.[1]

These findings suggest that nebulized this compound may be a valuable therapeutic option for reducing exacerbations and improving lung function in patients with moderate-to-severe COPD.[1] However, larger and longer-term studies are needed to confirm these benefits.

Preclinical Evidence (Asthma and other Inflammatory Models - Inferences for COPD)

Direct preclinical evidence for this compound in COPD models is scarce. However, studies in asthma and other inflammatory models provide insights into its potential effects on pathways relevant to COPD.

An in vitro study using sputum cells from asthmatic patients demonstrated that this compound can modulate key mediators of airway remodeling and inflammation.

| Mediator | Effect of this compound (10 µM) | p-value |

| MMP-9 | Significantly reduced | 0.0011 |

| TIMP-1 | Significantly reduced | < 0.0001 |

| MMP-9/TIMP-1 Molar Ratio | Increased | 0.004 |

| TGF-β | Decreased | 0.006 |

| Fibronectin | Decreased | < 0.0001 |

| Eosinophil Apoptosis | Increased | < 0.001 |

Table 2: In Vitro Effects of this compound on Sputum Cells from Asthmatics.

These findings, although from an asthma model, suggest that this compound has the potential to influence matrix metalloproteinase (MMP) dysregulation and transforming growth factor-beta (TGF-β) signaling, both of which are implicated in the pathogenesis of airway remodeling in COPD.

Experimental Protocols for Future Research

To further elucidate the potential of this compound in COPD, rigorous preclinical and clinical research is essential. The following section provides detailed methodologies for key experiments.

In Vitro Model: Cigarette Smoke Extract (CSE)-Treated Human Bronchial Epithelial Cells (HBECs)

This model allows for the investigation of this compound's effects on inflammation and mucus hypersecretion in a COPD-relevant context.

References

Flunisolide's Role in Modulating Immune Responses in Silicosis Mouse Models: A Technical Guide

Introduction

Silicosis is a debilitating and progressive occupational lung disease caused by the inhalation of crystalline silica dust.[1][2] The disease is characterized by persistent pulmonary inflammation, leading to scarring and the formation of fibrotic nodules in the lungs.[1][3] Despite its prevalence in certain industries, there is currently no specific or curative treatment available.[1] The pathophysiology of silicosis involves a complex inflammatory cascade initiated by silica particles, which are phagocytosed by alveolar macrophages. This process triggers the activation of inflammasomes, such as NLRP3, and the release of a host of pro-inflammatory and pro-fibrotic mediators, perpetuating a cycle of tissue damage and remodeling.

Corticosteroids are potent anti-inflammatory agents, but their efficacy in treating the chronic fibrotic stage of silicosis has been inconsistent in animal models. However, recent research has focused on the therapeutic potential of the intranasally administered corticosteroid, flunisolide. This technical guide provides an in-depth review of the experimental evidence demonstrating the role of this compound in modulating the immune and fibrotic responses in a murine model of silicosis. It details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying mechanisms and workflows.

Core Pathophysiology of Silicosis

The response to silica inhalation is initiated when particles are engulfed by alveolar macrophages. Unable to digest the crystalline silica, the macrophages undergo activation and subsequent apoptosis or necrosis, releasing the particles back into the lung to be taken up by other macrophages, thus sustaining the inflammatory cycle. This activation leads to the assembly of the NLRP3 inflammasome, a key driver of silica-induced inflammation, which promotes the maturation and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). Activated macrophages also release other critical mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), which recruit additional inflammatory cells and stimulate fibroblasts to differentiate into myofibroblasts, leading to excessive collagen deposition and progressive fibrosis.

Caption: Pathophysiological cascade of silicosis.